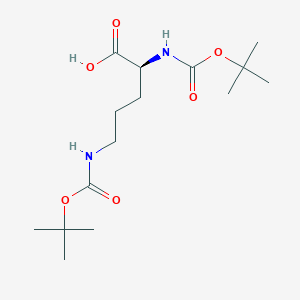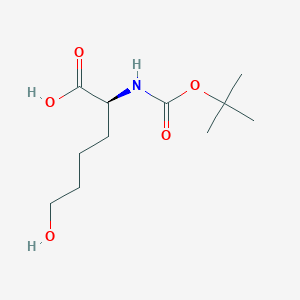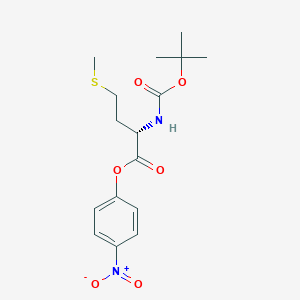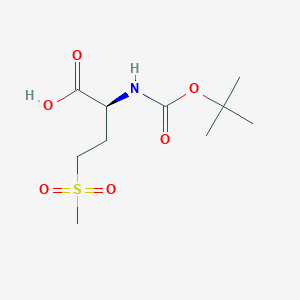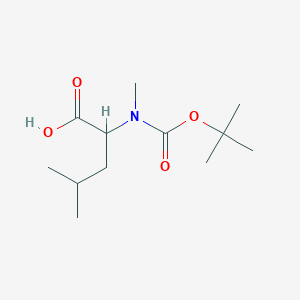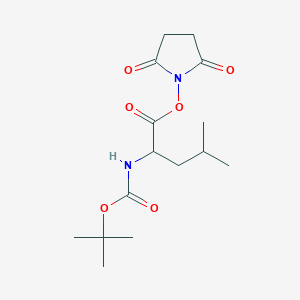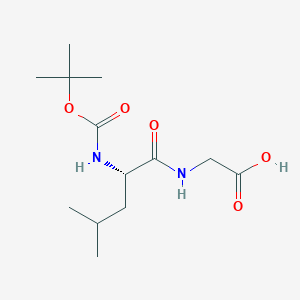
BOC-LEU-GLY-OH
説明
BOC-LEU-GLY-OH, also known as tert-butyloxycarbonyl-leucyl-glycine, is a dipeptide compound commonly used in peptide synthesis. The tert-butyloxycarbonyl (BOC) group is a protecting group for the amino group of leucine, which prevents unwanted reactions during peptide synthesis. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of longer peptide chains and its applications in various scientific research areas.
科学的研究の応用
BOC-LEU-GLY-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of longer peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biomaterials and biocompatible polymers.
生化学分析
Biochemical Properties
The (tert-Butoxycarbonyl)-L-leucylglycine compound plays a significant role in biochemical reactions. It is used as a protecting group for amines in organic synthesis . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This property allows it to interact with various enzymes, proteins, and other biomolecules, facilitating their involvement in biochemical reactions .
Molecular Mechanism
The molecular mechanism of (tert-Butoxycarbonyl)-L-leucylglycine involves its role as a protecting group in organic synthesis . It can be added to amines under aqueous conditions, which allows it to interact with various biomolecules . The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process can influence enzyme activation or inhibition and changes in gene expression .
Metabolic Pathways
(tert-Butoxycarbonyl)-L-leucylglycine is involved in the synthesis of peptides . It is used in the formation of peptide thioesters, which serve as essential building block precursors for large polypeptide and protein synthesis . This suggests that it interacts with various enzymes and cofactors in these metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LEU-GLY-OH typically involves the protection of the amino group of leucine with a BOC group, followed by coupling with glycine. The process can be summarized as follows:
Protection of Leucine: Leucine is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide to form BOC-leucine.
Coupling with Glycine: BOC-leucine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of peptide synthesis, including the protection, coupling, and deprotection reactions, allowing for the efficient production of large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
BOC-LEU-GLY-OH undergoes several types of chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Deprotection: Leucyl-glycine (LEU-GLY) and tert-butanol.
Coupling: Longer peptide chains.
Hydrolysis: Leucine and glycine.
作用機序
The mechanism of action of BOC-LEU-GLY-OH primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino group of leucine, preventing unwanted side reactions during the coupling process. Upon deprotection, the free amino group can participate in further peptide bond formation, allowing for the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.
類似化合物との比較
Similar Compounds
BOC-GLY-OH: tert-butyloxycarbonyl-glycine.
BOC-ALA-OH: tert-butyloxycarbonyl-alanine.
BOC-VAL-OH: tert-butyloxycarbonyl-valine.
Uniqueness
BOC-LEU-GLY-OH is unique due to the presence of both leucine and glycine, which provide specific structural and functional properties. Leucine is a hydrophobic amino acid, while glycine is the smallest amino acid, offering flexibility in peptide chains. This combination makes this compound a versatile building block in peptide synthesis.
特性
IUPAC Name |
2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXDUMDULDHIEA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427023 | |
| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32991-17-6 | |
| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the challenges in synthesizing cyclic peptides like Tentoxin?
A1: As mentioned in the first research paper [], synthesizing cyclic peptides like Tentoxin presents several challenges. One major difficulty lies in introducing the dehydro amino acid, in this case, Z‐dehydrophenylalanine (ΔZPhe). Another significant hurdle is the cyclization step itself, which often results in low yields. The paper by Anthoni et al. [] addresses these challenges by introducing a stereospecific method for ΔZPhe incorporation and exploring different cyclization reagents to improve the yield.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


